molecular formula C21H19N3O2 B2808214 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine CAS No. 338771-93-0

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine

Cat. No.: B2808214
CAS No.: 338771-93-0
M. Wt: 345.402
InChI Key: HIURTYQRVFEYKQ-UHFFFAOYSA-N
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Description

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with diphenyl groups and a morpholino group attached to a methanone moiety.

Scientific Research Applications

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine typically involves the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholino derivatives.

Mechanism of Action

The mechanism of action of 4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Diphenyl-5-pyrimidinyl)methanone: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.

    (2,4-Diphenyl-5-pyrimidinyl)(piperidino)methanone: Contains a piperidino group instead of a morpholino group, which may result in different pharmacological properties.

Uniqueness

4-(2,4-diphenylpyrimidine-5-carbonyl)morpholine is unique due to the presence of both diphenyl and morpholino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(24-11-13-26-14-12-24)18-15-22-20(17-9-5-2-6-10-17)23-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIURTYQRVFEYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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